molecular formula C14H27BrO2 B12097948 1,3-Dioxolane, 2-(11-bromoundecyl)- CAS No. 84451-51-4

1,3-Dioxolane, 2-(11-bromoundecyl)-

Cat. No.: B12097948
CAS No.: 84451-51-4
M. Wt: 307.27 g/mol
InChI Key: JHADKMHVNWNBJR-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(11-bromoundecyl)- is an organic compound with the molecular formula C14H27BrO2 It is a derivative of 1,3-dioxolane, where a bromoundecyl group is attached to the second carbon of the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 2-(11-bromoundecyl)- can be synthesized through the reaction of 1,3-dioxolane with 11-bromoundecanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.

Industrial Production Methods

In industrial settings, the production of 1,3-dioxolane, 2-(11-bromoundecyl)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can lead to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-(11-bromoundecyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding alkane.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include 1,3-dioxolane derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include the corresponding alkanes.

Scientific Research Applications

1,3-Dioxolane, 2-(11-bromoundecyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-(11-bromoundecyl)- involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The dioxolane ring can also undergo ring-opening reactions under acidic or basic conditions, leading to the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: The parent compound without the bromoundecyl group.

    2-(11-chloroundecyl)-1,3-dioxolane: A similar compound with a chlorine atom instead of bromine.

    2-(11-hydroxyundecyl)-1,3-dioxolane: A similar compound with a hydroxyl group instead of bromine.

Uniqueness

1,3-Dioxolane, 2-(11-bromoundecyl)- is unique due to the presence of the bromoundecyl group, which imparts distinct chemical reactivity and potential applications. The bromine atom allows for selective substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

84451-51-4

Molecular Formula

C14H27BrO2

Molecular Weight

307.27 g/mol

IUPAC Name

2-(11-bromoundecyl)-1,3-dioxolane

InChI

InChI=1S/C14H27BrO2/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h14H,1-13H2

InChI Key

JHADKMHVNWNBJR-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)CCCCCCCCCCCBr

Origin of Product

United States

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